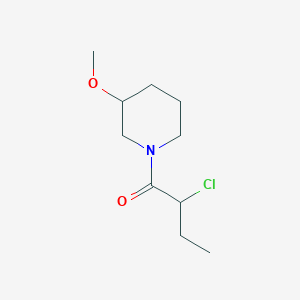
2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one
Vue d'ensemble
Description
2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one, commonly known as 2C-E, is a synthetic drug of the phenethylamine and amphetamine class of psychoactive substances. It is a derivative of the 2C family of phenethylamines, which includes substances such as 2C-B, 2C-I, and 2C-T-7. 2C-E is a potent and long-lasting psychedelic drug with mild stimulant effects. Its effects are similar to those of LSD and other psychedelics, but with a shorter duration and less intense effects.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
A wide range of piperidine derivatives, including those structurally similar to 2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one, have been synthesized and studied for their chemical properties and transformations. For example, research on 1-substituted piperidines has provided insights into the methods of synthesis, pharmacological properties, and applications of various derivatives, highlighting the versatility and significance of piperidine frameworks in chemical synthesis and drug design (R. Vardanyan, 2018).
Pharmacological Applications
Piperidine derivatives have been extensively studied for their pharmacological applications. For instance, compounds with the piperidine moiety have shown antidepressant activity, which was evaluated through a series of tests including their effect on gross behavior and anorexigenic activity, suggesting potential applications in the treatment of depression (S. Kiran Kumar et al., 2004).
Glycine Transporter 1 Inhibition
Research has identified piperidine derivatives as potent inhibitors of the Glycine Transporter 1 (GlyT1), with implications for neurological research and potential therapeutic applications. These compounds demonstrated significant GlyT1 inhibitory activity and favorable pharmacokinetic profiles, offering insights into the development of novel neurological disorder treatments (Shuji Yamamoto et al., 2016).
Antiarrhythmic and Antihypertensive Effects
Studies on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have revealed their strong antiarrhythmic and antihypertensive activities. This research suggests the potential of these compounds in developing treatments for cardiovascular diseases, with specific compounds displaying significant effects attributable to their alpha-adrenolytic properties (Barbara Malawska et al., 2002).
Propriétés
IUPAC Name |
2-chloro-1-[2-(ethoxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-15-8-10-6-4-5-7-13(10)11(14)9(2)12/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZURDJWOGMEFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chlorobutan-1-one](/img/structure/B1476756.png)
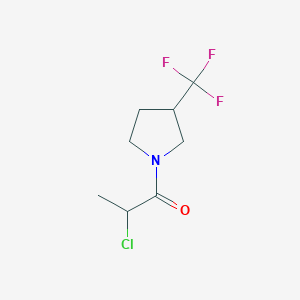
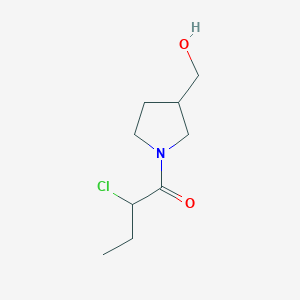
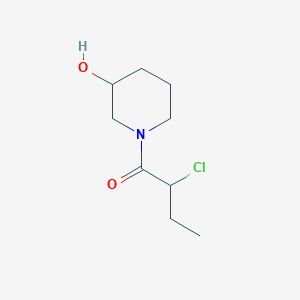
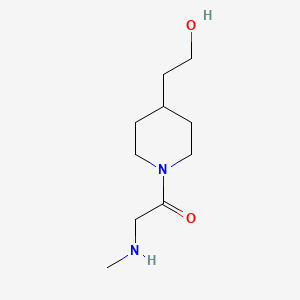
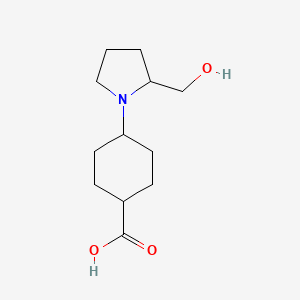


![6-Prolyl-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476769.png)
![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)nicotinic acid](/img/structure/B1476770.png)
![6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476771.png)
